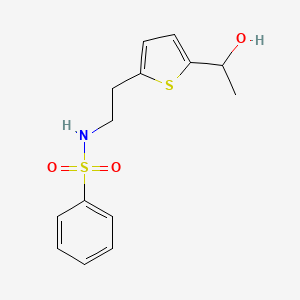

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is an organic compound that features a thiophene ring substituted with a hydroxyethyl group and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction, where ethylene oxide reacts with a Grignard reagent derived from the thiophene ring.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiophene derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Halogenated or nitrated thiophene derivatives

Applications De Recherche Scientifique

Biological Activities

Research indicates that N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide exhibits several biological activities:

- Anti-inflammatory Properties : Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antimicrobial Activity : The thiophene structure has been associated with antimicrobial properties, suggesting potential applications in treating infections.

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, including carbonic anhydrase and certain proteases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Anti-inflammatory Studies

A study demonstrated that derivatives with sulfonamide groups effectively inhibited COX enzymes, leading to reduced inflammation in animal models. This suggests potential therapeutic use in conditions like arthritis and other inflammatory diseases.

Antimicrobial Efficacy

Research on thiophene-based compounds indicated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. This positions this compound as a candidate for developing new antimicrobial agents.

Enzyme Inhibition Profiles

Studies have shown that sulfonamides can act as effective inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues. This inhibition could have implications for treating conditions like glaucoma or edema.

Mécanisme D'action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

Benzenesulfonamide Derivatives: Compounds like N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide share the benzenesulfonamide moiety.

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the combination of the hydroxyethyl-substituted thiophene ring and the benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Activité Biologique

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H19N3O3S2, with a molecular weight of approximately 377.48 g/mol. The structure features a thiophene ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting physiological processes such as bicarbonate transport and pH regulation.

- Antiviral Activity : Research indicates that derivatives with similar structures have shown antiviral properties, particularly against RNA viruses, by inhibiting viral polymerases .

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological assays:

| Biological Activity | Target | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antiviral | NS5B RNA-dependent RNA polymerase | 3.4 μM | |

| Cytotoxicity | Hep-2 Cell Line | 3.25 mg/mL | |

| Antitumor | A549 Cell Line | 26 μM |

Case Studies

-

Antiviral Efficacy :

A study focused on the antiviral activity of similar pyrazole derivatives demonstrated significant inhibition of the NS5B polymerase, with IC50 values ranging from 0.54 to 4.1 μM . The presence of the benzenesulfonamide group enhances binding affinity to viral targets. -

Cytotoxic Effects :

In vitro studies on cancer cell lines (Hep-2 and P815) revealed that compounds related to this compound exhibited potent cytotoxic effects, with IC50 values indicating effective growth inhibition . These findings suggest a promising avenue for developing new anticancer therapies. -

Enzyme Inhibition :

Molecular docking studies have shown that this compound can effectively bind to various enzymes, indicating potential applications in treating conditions related to enzyme dysregulation .

Propriétés

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-11(16)14-8-7-12(19-14)9-10-15-20(17,18)13-5-3-2-4-6-13/h2-8,11,15-16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOBDAWRJGWEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.